5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[2,3-d]pyrimidine-dione derivative characterized by its fused bicyclic core, two methyl groups at positions 1 and 3, and a 4-isopropylphenylamino substituent at position 3.
Properties
IUPAC Name |
1,3-dimethyl-5-(4-propan-2-ylanilino)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-11(2)12-5-7-13(8-6-12)20-14-9-10-19-16-15(14)17(23)22(4)18(24)21(16)3/h5-11H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXPZWIOZKKTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives.
Industrial Production Methods
Industrial production methods for these compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrido[2,3-d]pyrimidin-5-one derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative activity, making it a candidate for cancer research.
Medicine: Potential therapeutic agent due to its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and inflammation . By binding to these enzymes, the compound can modulate their activity and exert its biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrido[2,3-d]pyrimidine-dione Derivatives
Structural Modifications and Physicochemical Properties
Key Observations:
- Steric Effects : Bulky substituents like diethylphenyl or trifluorophenyl may hinder binding to compact active sites, whereas the isopropylphenyl group balances bulk and flexibility.
Biological Activity
5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, emphasizing its role as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K), which is crucial in regulating protein synthesis and has implications in cancer biology.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the condensation of substituted uracils and subsequent modifications. The structural formula is represented as:
- Molecular Formula : C16H20N4O2
- SMILES : CC(C)C1=CC=C(C=C1)N2C(=O)C(=NNC2=O)C(C)N(C)C
This structure features a pyrido[2,3-d]pyrimidine core with an isopropylphenyl group that may influence its biological activity and binding properties.
Inhibition of eEF-2K
Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidine exhibit significant inhibitory effects on eEF-2K. The compound this compound was tested alongside other analogs for its potency against eEF-2K.
| Compound | IC50 (nM) | Effect on eEF-2K Activity |
|---|---|---|
| This compound | TBD | Significant inhibition observed |
| A-484954 (reference compound) | 420 | Strong inhibition in MDA-MB-231 cells |
| Other analogs | 930 | Moderate inhibition |
The compound's IC50 value indicates its effectiveness at inhibiting eEF-2K activity in vitro. Studies suggest that compounds with similar structures can disrupt the kinase's function in cancer cell lines such as MDA-MB-231 breast cancer cells.
The mechanism by which this compound exerts its effects involves binding to the catalytic domain of eEF-2K. Homology modeling studies have provided insights into the binding interactions within the active site. The presence of specific functional groups appears to enhance binding affinity and specificity towards eEF-2K.
Case Studies
In vitro studies have shown that treatment with this compound leads to a reduction in protein synthesis rates in cancer cell lines. For instance:
-
Study on MDA-MB-231 Cells :
- Objective : Evaluate the impact on cell proliferation.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner.
-
Mechanistic Study :
- Objective : Investigate the signaling pathways affected.
- Findings : Inhibition of eEF-2K led to decreased phosphorylation levels of downstream targets involved in cell growth and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
